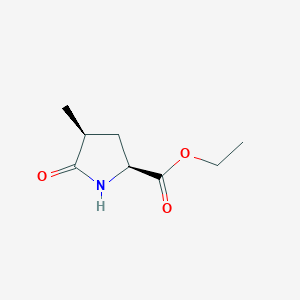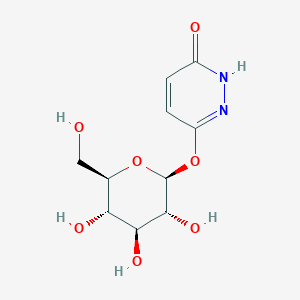
6-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core linked to a sugar moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Glycosylation: The pyridazinone core is then glycosylated using a protected sugar derivative. This step often requires the use of a Lewis acid catalyst such as boron trifluoride etherate.
Deprotection: The final step involves the removal of protecting groups under mild acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be necessary to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar moiety.
Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with various functional groups attached to the pyridazinone core.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives:
Biology
Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Antimicrobial Activity: Some derivatives have shown promising antimicrobial properties, making them potential candidates for new antibiotics.
Industry
Chemical Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules for industrial applications.
Mecanismo De Acción
The mechanism of action of 6-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sugar moiety enhances its solubility and bioavailability, while the pyridazinone core interacts with the active site of the target enzyme or receptor, leading to inhibition or modulation of its activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-3-pyridazinone: Lacks the sugar moiety and has different solubility and bioavailability properties.
3,6-Dihydroxypyridazine: Similar core structure but different functional groups, leading to different reactivity and applications.
Uniqueness
The presence of the sugar moiety in 6-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)pyridazin-3(2H)-one enhances its solubility and bioavailability, making it more suitable for biological applications compared to its analogs.
Propiedades
Fórmula molecular |
C10H14N2O7 |
|---|---|
Peso molecular |
274.23 g/mol |
Nombre IUPAC |
3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H14N2O7/c13-3-4-7(15)8(16)9(17)10(18-4)19-6-2-1-5(14)11-12-6/h1-2,4,7-10,13,15-17H,3H2,(H,11,14)/t4-,7-,8+,9-,10+/m1/s1 |
Clave InChI |
JJTMJXAQWCCMHD-WJJJPAAKSA-N |
SMILES isomérico |
C1=CC(=NNC1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
C1=CC(=NNC1=O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


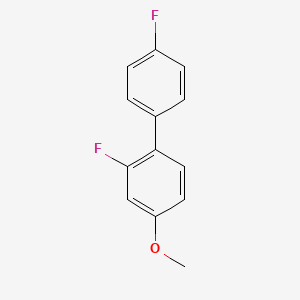
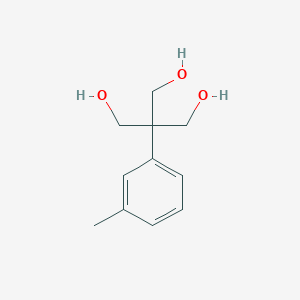
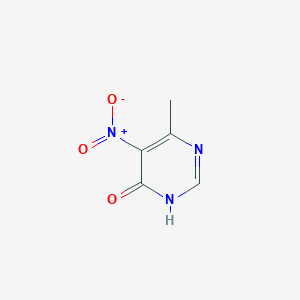
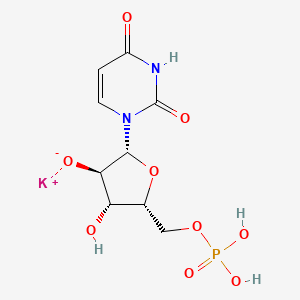
![tert-butyl N-[(3R)-1-[2-amino-6-(cyclopropylmethylamino)pyrimidin-4-yl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B13091929.png)
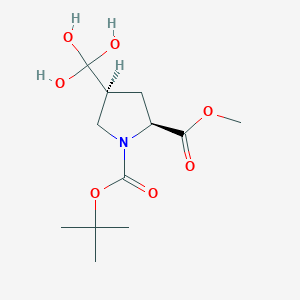
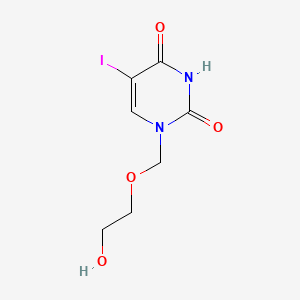

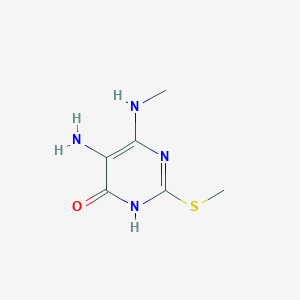
![2-(4-(2-Hydroxypropan-2-YL)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B13091949.png)
![3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-Dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-thioxo-5,6-dihydro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B13091971.png)
![3-Iodo-6-methoxy-2-phenylimidazo[1,2-A]pyridine](/img/structure/B13091972.png)
